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Introduction
ES-8891, also known as M8891, is a potent, orally bioavailable, and reversible small-molecule

inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a metalloprotease

responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in

protein maturation and function.[4][5] Inhibition of MetAP2 has been shown to suppress

endothelial cell proliferation and angiogenesis, processes essential for tumor growth and

metastasis.[1][4][6] M8891 has demonstrated anti-angiogenic and anti-tumor activity in

preclinical models and has been evaluated in a Phase I clinical trial for advanced solid tumors.

[1][7] These application notes provide a comprehensive guide to the dosage, administration,

and experimental protocols for the preclinical evaluation of ES-8891 (M8891).

Mechanism of Action
ES-8891 (M8891) selectively inhibits the enzymatic activity of MetAP2, leading to the

accumulation of unprocessed proteins with N-terminal methionine.[1][4] This disruption of

protein maturation primarily affects proliferating endothelial cells, resulting in the inhibition of

angiogenesis.[4][6] The anti-proliferative effects of MetAP2 inhibition are, in part, mediated by

the activation of the p53 tumor suppressor pathway and its downstream effector p21.[4]

Furthermore, MetAP2 is known to regulate protein synthesis by protecting the alpha subunit of

eukaryotic initiation factor-2 (eIF2α) from phosphorylation; inhibition of MetAP2 can, therefore,

impact global protein synthesis.[8] A key pharmacodynamic biomarker for M8891 activity is the
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accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α-1), a substrate of

MetAP2.[1][4]

Data Presentation
In Vitro Activity

Parameter Value Cell Line/System Reference

MetAP2 IC50 54 nM Enzymatic Assay [2][3]

MetAP1 IC50 >10 µM Enzymatic Assay [2][3]

HUVEC Proliferation

IC50
20 nM HUVEC [2]

Ki 4.33 nM Enzymatic Assay [2][3]

In Vivo Efficacy
Animal Model

Dosage and
Administration

Outcome Reference

Renal Cell Carcinoma

Xenograft

20 mg/kg, p.o., once

daily for 14 days

Strong tumor growth

inhibition
[2]

Clinical Dosage and Administration (Phase I)
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Dose Level
Administration
Route

Dosing
Schedule

Population Reference

7 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors
[1]

12 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors

20 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors

35 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors
[1]

60 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors
[7]

80 mg Oral
Once daily, 21-

day cycles

Advanced Solid

Tumors
[7]

Note: The maximum tolerated dose (MTD) was not determined. Dose-limiting toxicities (platelet

count decrease) were observed at 60 mg and 80 mg once daily.[7] The recommended Phase II

dose for monotherapy was determined to be 35 mg once daily.[1][7]
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Caption: MetAP2 signaling pathway and mechanism of ES-8891 (M8891) inhibition.
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Caption: Experimental workflow for in vitro HUVEC proliferation assay.
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Caption: Experimental workflow for in vivo tumor xenograft model.
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Experimental Protocols
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC)
Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ES-8891 (M8891)

on the proliferation of HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM)

ES-8891 (M8891)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

MTS or similar proliferation assay reagent

Microplate reader

Procedure:

Cell Culture: Culture HUVECs in EGM according to the supplier's recommendations.

Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in

100 µL of EGM. Allow cells to adhere overnight.

Compound Preparation: Prepare a stock solution of ES-8891 (M8891) in DMSO. Perform

serial dilutions in EGM to achieve the desired final concentrations. The final DMSO

concentration should be ≤ 0.1%.

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the

various concentrations of ES-8891 (M8891). Include a vehicle control (medium with DMSO)

and a no-cell control (medium only).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Proliferation Measurement: Add the MTS reagent to each well according to the

manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the

appropriate wavelength using a microplate reader.

Data Analysis: Subtract the background absorbance (no-cell control) from all other values.

Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine

the IC50 value by plotting the percentage of inhibition against the log of the compound

concentration and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ES-8891 (M8891) in a subcutaneous tumor

xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest (e.g., renal cell carcinoma)

ES-8891 (M8891)

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Calipers

Animal balance

Procedure:

Cell Implantation: Subcutaneously implant 1 x 106 to 10 x 106 tumor cells in the flank of

each mouse.

Tumor Growth: Monitor tumor growth until the average tumor volume reaches a

predetermined size (e.g., 100-200 mm3).
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Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per

group) with similar mean tumor volumes.

Administration: Administer ES-8891 (M8891) orally at the desired dose (e.g., 20 mg/kg) once

daily. The control group should receive the vehicle.

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3

times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

Endpoint: The study can be terminated when the tumors in the control group reach a specific

size, or after a predetermined treatment duration.

Data Analysis: Compare the mean tumor volumes between the treated and control groups.

Calculate the tumor growth inhibition (TGI) as a percentage.

Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure the accumulation of Met-EF1α-1 in tumor tissue following treatment with

ES-8891 (M8891).

Materials:

Tumor tissue from the in vivo study

Lysis buffer

Protein quantification assay (e.g., BCA)

Antibodies specific for Met-EF1α-1

Western blotting or ELISA reagents and equipment

Procedure:

Tissue Collection: At the end of the in vivo study, or at specific time points, collect tumor

tissues and snap-freeze them in liquid nitrogen.
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Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein

concentration.

Western Blotting/ELISA: Analyze the levels of Met-EF1α-1 in the tumor lysates using either

Western blotting or a specific ELISA.

Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and

normalize to the total protein concentration. Compare the levels of Met-EF1α-1 in the treated

groups to the control group.

Safety and Handling
ES-8891 (M8891) is a research compound. Standard laboratory safety precautions should be

followed, including the use of personal protective equipment (PPE) such as gloves, lab coat,

and safety glasses. For oral administration to animals, appropriate animal handling and gavage

techniques should be used. All animal experiments must be conducted in accordance with

institutional and national guidelines for animal welfare.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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